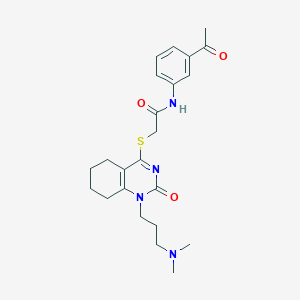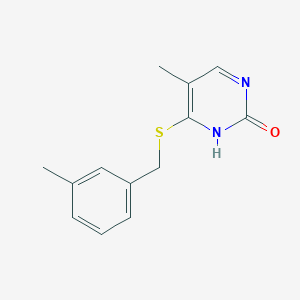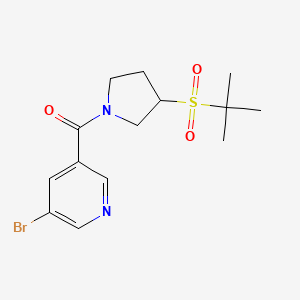![molecular formula C16H18N4O3 B2397718 2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid CAS No. 1101785-73-2](/img/structure/B2397718.png)
2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid is an organic compound known for its complex structure involving a pyrrolo[3,2-e]pyrimidine core and a furylmethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes to prepare 2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid involves the following steps:
Formation of the pyrrolo[3,2-e]pyrimidine core: : This typically involves the condensation of appropriate starting materials such as pyrrole derivatives and pyrimidine derivatives under specific conditions.
Attachment of the furylmethyl group: : The furylmethyl group is introduced through a nucleophilic substitution reaction, where the furan ring is bonded to the core structure.
Functionalization with the propanoic acid group: : This final step often involves the use of organometallic reagents or carboxylation reactions to introduce the propanoic acid functionality.
Industrial Production Methods
In an industrial setting, the production of this compound could be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.
Reduction: : Reduction reactions can modify the pyrrolo[3,2-e]pyrimidine core or the furan ring.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially on the furylmethyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: : Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are typical.
Major Products
Depending on the reaction conditions, various products can be formed, including:
Oxo derivatives: : Products formed through oxidation.
Reduced derivatives: : Products resulting from reduction reactions.
Substituted derivatives: : New compounds formed from substitution reactions.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis and in the development of new catalysts.
Biology: : Studies indicate potential bioactivity, making it a candidate for drug development.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound varies based on its application. Generally, it interacts with molecular targets like enzymes or receptors, altering their activity. For instance, in medicinal applications, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison
Compared to other pyrrolo[3,2-e]pyrimidine derivatives, this compound stands out due to its unique furylmethyl side chain and propanoic acid group, which can enhance its bioactivity and versatility in chemical reactions.
List of Similar Compounds
2-{[5,6-Dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}acetate
7-(2-Thienylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidine derivatives
2-{[6-Methyl-7-(2-furylmethyl)pyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid
Properties
IUPAC Name |
2-[[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-11(3)20(7-12-5-4-6-23-12)15-13(9)14(17-8-18-15)19-10(2)16(21)22/h4-6,8,10H,7H2,1-3H3,(H,21,22)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACJZSJNLSJJOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NC(C)C(=O)O)CC3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
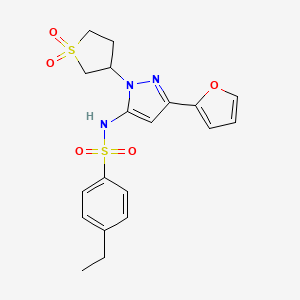
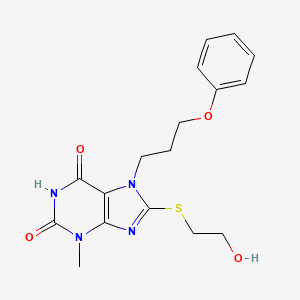

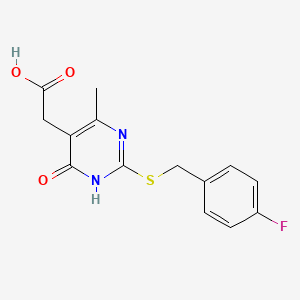
![N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397644.png)
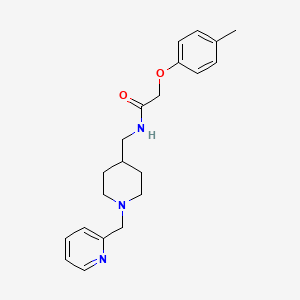
![N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397646.png)
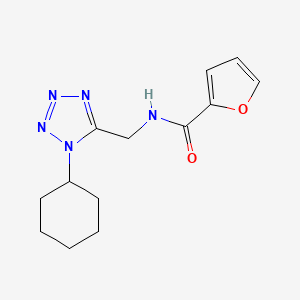
![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)

